2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Description
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a halogenated quinoline derivative characterized by a quinoline core substituted with bromine at position 6, a 4-methoxyphenyl group at position 2, and a 2-(4-bromophenyl)-2-oxoethyl ester at position 2. This compound belongs to a class of molecules designed for exploration in medicinal chemistry and materials science, leveraging the electronic effects of bromine (electron-withdrawing) and methoxy (electron-donating) groups to modulate reactivity and biological interactions .
Properties
Molecular Formula |
C25H17Br2NO4 |
|---|---|
Molecular Weight |
555.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Br2NO4/c1-31-19-9-4-15(5-10-19)23-13-21(20-12-18(27)8-11-22(20)28-23)25(30)32-14-24(29)16-2-6-17(26)7-3-16/h2-13H,14H2,1H3 |
InChI Key |
DCGUIDQXAVDHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.
Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Formation of the Ester Linkage: The ester linkage can be formed by reacting the quinoline derivative with 2-(4-bromophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its potential as a therapeutic agent.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : The absence of bulky substituents (e.g., 3-methyl in ) may enhance binding efficiency in biological targets.
- Halogen Positioning: Bromine at position 6 (quinoline) and 4-bromophenyl (ester) may synergize in heavy-atom effects for crystallography or photodynamic therapy .
Example Pathway for Target Compound :
Yield and Purity Considerations :
- Ethyl ester analogs (e.g., ) report yields of 70–84% using column chromatography, suggesting comparable efficiency for the target compound.
- Bromine substituents may necessitate inert conditions to avoid debromination .
Physicochemical and Functional Comparisons
Functional Implications :
- The methoxy group in the target compound may improve aqueous solubility relative to methyl or chloro analogs, critical for drug delivery .
Biological Activity
The compound 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 563.3 g/mol. The structure features a quinoline core substituted with bromophenyl and methoxyphenyl groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 563.3 g/mol |
| Key Functional Groups | Bromine, Methoxy, Quinoline |
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. The compound's mechanism involves intercalation into DNA, disrupting replication and transcription processes, which leads to reduced cell proliferation. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including:
- HepG2 (Hepatocellular carcinoma)
- MCF-7 (Breast adenocarcinoma)
For instance, a study reported IC50 values of approximately to against HepG2 cells and to against MCF-7 cells, indicating potent cytotoxicity compared to standard treatments like erlotinib .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to cell death in susceptible bacterial strains. The minimum inhibitory concentration (MIC) values for related quinoline derivatives have shown effectiveness against various pathogens, suggesting similar potential for this compound .
Structure-Activity Relationship (SAR)
The presence of bromine and methoxy groups significantly enhances the biological activity of the quinoline scaffold. These substituents improve binding affinity to biological targets and increase reactivity. Studies indicate that modifications in these groups can lead to variations in efficacy and selectivity against different cancer types and microbial strains .
Case Studies
- Cytotoxicity Assays : In a study assessing the antiproliferative effects of various quinoline derivatives, the compound showed superior activity against both HepG2 and MCF-7 cell lines compared to other tested analogs .
- DNA Gyrase Inhibition : Another investigation highlighted the compound's ability to inhibit DNA gyrase effectively, which is crucial for its antimicrobial action against Gram-positive bacteria like Staphylococcus aureus .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the quinoline core. A common approach includes:
Friedländer Annulation : Condensation of 2-aminobenzophenone derivatives with ketones to form the quinoline backbone .
Halogenation : Bromination at the 6-position using N-bromosuccinimide (NBS) under UV light or radical initiators .
Esterification : Coupling the quinoline-4-carboxylic acid intermediate with 2-(4-bromophenyl)-2-oxoethanol via Steglich esterification (DCC/DMAP) .
Key Optimization : Control reaction temperatures (<40°C) during bromination to avoid over-halogenation. Monitor intermediates via TLC and characterize using (e.g., quinoline protons at δ 8.2–8.5 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 583.92 for CHBrNO) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between quinoline and biphenyl groups) .
Basic: How does the bromine substitution pattern influence its biological activity?
Methodological Answer:
Bromine at the 6-position enhances electrophilic reactivity, enabling interactions with biological targets (e.g., enzyme active sites). Comparative studies show:
- Anticancer Activity : Brominated quinolines exhibit IC values 2–3× lower than non-halogenated analogs in HeLa cells due to enhanced DNA intercalation .
- Antimicrobial Potency : Bromine at C6 increases lipophilicity, improving membrane penetration (e.g., MIC of 8 µg/mL against S. aureus vs. 32 µg/mL for chloro analogs) .
Experimental Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing, with positive controls (e.g., doxorubicin, ciprofloxacin) .
Advanced: How can conflicting bioactivity data between similar quinoline derivatives be resolved?
Methodological Answer:
Contradictions often arise from structural nuances (e.g., methoxy vs. methyl groups). To address this:
SAR Analysis : Compare substituent effects using a library of analogs (e.g., replace 4-methoxyphenyl with 4-methylphenyl) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II .
Dose-Response Curves : Validate discrepancies via EC measurements under standardized conditions (e.g., pH 7.4, 37°C) .
Example : A 4-methoxy group may reduce cytotoxicity compared to 4-chloro due to decreased electron-withdrawing effects .
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
Methodological Answer:
The bromophenyl and quinoline moieties participate in Suzuki-Miyaura or Ullmann couplings:
- Quinoline C2-Bromine : Acts as a directing group, enabling regioselective C-H functionalization with Pd(OAc)/XPhos catalysts .
- Ester Stability : Optimize reaction pH (<9) to prevent hydrolysis. Use anhydrous DMF for Pd-mediated couplings .
Case Study : Coupling with phenylboronic acid yields 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-(biphenyl)quinoline carboxylate (confirmed via ) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve torsional angles between the quinoline core and substituents.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts <3.0 Å contribute to crystal stability) .
Protocol : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3) and collect data at 100 K .
Advanced: What environmental fate studies are applicable to this compound?
Methodological Answer:
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous acetonitrile; monitor degradation via LC-MS. Bromine substituents increase persistence (t >48 hrs) .
- Biodegradation : Use OECD 301F assay with activated sludge; ester groups hydrolyze faster than halogenated aromatics .
Data Table :
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 4.2 ± 0.3 | Shake-flask |
| Water Solubility | 0.12 mg/L (25°C) | HPLC-UV |
Advanced: How do electronic effects of substituents modulate its fluorescence properties?
Methodological Answer:
- TD-DFT Calculations : Predict absorption/emission wavelengths (e.g., methoxy groups redshift λ by 20 nm vs. chloro) .
- Quenching Studies : Add KI to aqueous solutions; bromine’s heavy atom effect enhances spin-orbit coupling, reducing fluorescence intensity by 60% .
Application : Use as a probe for lipid bilayer imaging (λ = 350 nm, λ = 450 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
